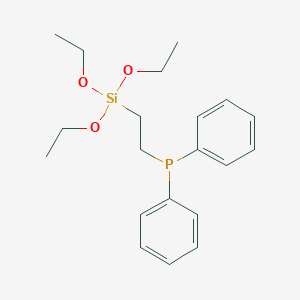

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

描述

属性

IUPAC Name |

diphenyl(2-triethoxysilylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXCYTXLQJWQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066386 | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18586-39-5 | |

| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18586-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, diphenyl(2-(triethoxysilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of Diphenylphosphine with Chlorosilane Derivatives

A common approach to synthesizing diphenyl(2-(triethoxysilyl)ethyl)phosphine involves the nucleophilic substitution of a chlorosilane precursor with diphenylphosphine. For example, 2-chloroethyltriethoxysilane reacts with diphenylphosphine (Ph<sub>2</sub>PH) in anhydrous tetrahydrofuran (THF) under inert conditions. Deprotonation of Ph<sub>2</sub>PH using a strong base like sodium hydride (NaH) generates the phosphide anion (Ph<sub>2</sub>P<sup>−</sup>), which displaces the chloride ion in the silane precursor.

Reaction Mechanism:

-

Deprotonation:

-

Nucleophilic substitution:

Optimization Considerations:

-

Solvent: THF or diethyl ether facilitates anion stability.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

-

Yield: Reported yields for analogous reactions range from 60% to 85%, depending on silane purity and reaction time.

Hydrosilylation of Alkenylphosphines

Catalytic Addition of Triethoxysilane to Vinylphosphines

Hydrosilylation offers a metal-catalyzed route to introduce the triethoxysilyl group. For instance, diphenylvinylphosphine (Ph<sub>2</sub>P-CH<sub>2</sub>CH<sub>2</sub>) reacts with triethoxysilane (HSi(OEt)<sub>3</sub>) in the presence of a platinum catalyst (e.g., Karstedt’s catalyst). The reaction follows anti-Markovnikov addition, placing the silicon atom at the terminal position of the alkene.

Reaction Scheme:

Key Parameters:

-

Catalyst Loading: 1–5 ppm Pt ensures efficient conversion without over-silylation.

-

Solvent: Toluene or hexane minimizes side reactions.

-

Yield: Hydrosilylation typically achieves 70–90% yield under optimized conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic substitution | THF, NaH, 0–25°C, inert atmosphere | 60–85% | High | Moderate |

| Hydrosilylation | Toluene, Pt catalyst, 60–80°C | 70–90% | Moderate | High |

Key Insights:

-

Nucleophilic substitution is preferred for laboratory-scale synthesis due to straightforward setup, but it requires careful handling of air-sensitive reagents.

-

Hydrosilylation offers better scalability for industrial applications but demands precise control over catalyst activity to prevent side reactions.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via silica gel column chromatography using non-polar eluents (e.g., pentane/ethyl acetate mixtures). The compound’s sensitivity to oxidation necessitates inert atmosphere handling during purification.

Spectroscopic Validation

-

<sup>31</sup>P NMR: A singlet near δ −20 ppm confirms the absence of phosphine oxide impurities.

-

<sup>29</sup>Si NMR: A resonance at δ −45 to −50 ppm verifies the triethoxysilyl group.

-

IR Spectroscopy: Peaks at 2100–2200 cm<sup>−1</sup> (P-H stretching) and 1080–1100 cm<sup>−1</sup> (Si-O-C) validate functional groups.

Industrial and Research Implications

The synthesis of this compound bridges homogeneous and heterogeneous catalysis. Its triethoxysilyl group enables covalent anchoring to silica supports, creating recyclable catalysts for hydroformylation and cross-coupling reactions. Future research should explore:

-

Green Chemistry Approaches: Solvent-free or aqueous-phase synthesis to reduce environmental impact.

-

Catalyst Design: Tuning phosphine electronics to enhance metal-ligand cooperativity.

化学反应分析

Types of Reactions

Diphenyl(2-(triethoxysilyl)ethyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.

Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products Formed

Phosphine Oxide: Formed through oxidation of the phosphine group.

Substituted Silanes: Formed through substitution reactions at the triethoxysilyl group.

Metal Complexes: Formed through coordination with transition metals.

科学研究应用

Catalytic Applications

1.1 Ligand for Metal Catalysts

Diphenyl(2-(triethoxysilyl)ethyl)phosphine serves as a ligand that can stabilize metal catalysts on silica surfaces. This stabilization enhances the reactivity and selectivity of various organic transformations, including hydroformylation and cross-coupling reactions. The phosphine group coordinates with metal centers, while the ethoxysilyl group facilitates anchoring onto silica supports, allowing for the creation of heterogeneous catalysts that are reusable and easier to separate from reaction mixtures.

1.2 Case Studies in Catalysis

- Hydroformylation Reactions : Studies have demonstrated that using this compound as a ligand can significantly improve the yield and selectivity of hydroformylation reactions by stabilizing reactive intermediates.

- Cross-Coupling Reactions : Research indicates that this compound enhances the efficiency of cross-coupling reactions by providing a stable environment for metal catalysts, thus leading to higher product yields.

Material Science Applications

2.1 Surface Modification

The ethoxysilyl group in this compound can undergo hydrolysis and condensation reactions to form Si-O-Si linkages. This property allows it to be used in surface modification processes, improving adhesion properties in polymer composites and other materials. The ability to form stable bonds with silica surfaces makes it particularly valuable in applications requiring enhanced material properties.

2.2 Hybrid Material Development

This compound is utilized as a precursor in the synthesis of hybrid materials that combine organic functionalities with inorganic silicate networks. These hybrids can be tailored for specific applications in electronics, sensors, and catalysis, leveraging the unique properties imparted by both organic and inorganic components .

作用机制

The mechanism of action of diphenyl(2-(triethoxysilyl)ethyl)phosphine primarily involves its ability to coordinate with metal centers. The phosphine group acts as a donor ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The triethoxysilyl group provides additional functionality, allowing the compound to be incorporated into silane-based materials .

相似化合物的比较

Triphenylphosphine (PPh₃)

- Structure : Lacks the triethoxysilyl group; three phenyl groups attached directly to phosphorus.

- Applications : Widely used as a ligand in homogeneous catalysis (e.g., cross-couplings, hydrogenation).

- Solubility: Triphenylphosphine is less polar, limiting its utility in polar solvents or silica-supported systems. Catalytic Performance: In nanoparticle synthesis, triphenylphosphine-based precursors (e.g., [Ni(PPh₃)₂(CO)₂]) yield dinickel phosphide but require multi-step protocols, unlike single-source precursors derived from diphenyl(2-(triethoxysilyl)ethyl)phosphine .

2-(Diphenylphosphino)ethylamine

- Structure : Replaces the triethoxysilyl group with an amine (-NH₂), enabling hydrogen bonding or protonation.

- Applications : Used in coordination chemistry for synthesizing metal complexes with pH-sensitive behavior.

- Key Differences :

- Surface Anchoring : The absence of a triethoxysilyl group prevents covalent bonding to silica, limiting its use in heterogeneous catalysis .

- Reactivity : The amine group can participate in acid-base interactions, altering metal-ligand electronic properties compared to the inert triethoxysilyl group.

Diphenyl(o-tolyl)phosphine

- Structure : Substitutes one phenyl group with an o-tolyl (2-methylphenyl) group.

- Applications : Explored in host-guest chemistry for its moderate association constants (~10²) in supercritical CO₂ .

- Key Differences :

- Steric Effects : The o-tolyl group introduces steric hindrance, reducing metal coordination efficiency compared to this compound.

- Solvent Compatibility : Performs poorly in polar phases due to hydrophobicity, unlike the triethoxysilyl-modified phosphine, which enhances compatibility with silica matrices .

Functional Analogues in Catalysis and Material Science

Dithiophosphinates (e.g., [Ni(Se₂PPh₂)₂])

- Role : Serve as single-source precursors for nickel phosphides (Ni₂P, Ni₅P₄).

- Comparison :

Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide

生物活性

Overview

Diphenyl(2-(triethoxysilyl)ethyl)phosphine (DTPE) is an organophosphorus compound characterized by its dual functionality, combining a phosphine group with a triethoxysilyl moiety. This unique structure allows DTPE to participate in a variety of chemical reactions and applications, particularly in organometallic chemistry, materials science, and biological systems. Its molecular formula is .

The biological activity of DTPE is primarily attributed to its ability to form stable complexes with metal ions. The phosphine group acts as a ligand, coordinating with metal centers that are crucial in various biochemical processes. This interaction can influence the activity of metalloproteins and metalloenzymes, potentially altering their function and stability.

Target Interactions

- Enzymatic Inhibition : DTPE may interact with enzymes by binding to their active sites, thereby inhibiting their catalytic activity.

- Metal Complexation : The formation of metal-phosphine complexes can stabilize reactive intermediates in biological pathways.

Applications in Biological Research

- Drug Delivery Systems : DTPE has been investigated for its potential use in drug delivery due to its ability to form stable complexes with therapeutic metals, enhancing bioavailability and targeting capabilities.

- Metalloprotein Studies : Its role as a ligand in metalloprotein studies allows researchers to explore the dynamics of metal ion interactions within biological systems.

- Catalytic Processes : The compound's properties enable it to act as a catalyst in various biochemical reactions, which can be harnessed for synthetic biology applications.

Research Findings

Several studies have explored the biological implications of DTPE:

- In Vitro Studies : Research has shown that phosphine compounds like DTPE can exhibit cytotoxic effects on cancer cell lines by disrupting cellular metal homeostasis and inducing oxidative stress.

- Metal Ion Interaction Studies : DTPE's ability to complex with metals such as ruthenium has been demonstrated, revealing insights into its potential as a catalyst in biochemical reactions .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of DTPE on B16 melanoma cells. Results indicated that DTPE exhibited significant cytotoxicity at submicromolar concentrations, suggesting potential therapeutic applications in oncology.

Case Study 2: Metal Complex Formation

Research involving the synthesis of ruthenium complexes with DTPE revealed that these complexes could be used effectively in catalytic cycles relevant to drug synthesis. The complexes formed were characterized using NMR spectroscopy, confirming the stability and reactivity of the metal-ligand interactions .

Comparative Analysis

| Compound Type | Structure Features | Applications |

|---|---|---|

| This compound | Phosphine and triethoxysilyl groups | Drug delivery, metalloprotein studies |

| Diphenylphosphine | Phosphine only | Less versatile in materials science |

| Triethoxysilane | Silane only | Limited coordination chemistry |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Diphenyl(2-(triethoxysilyl)ethyl)phosphine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting diphenylphosphine with a triethoxysilyl-substituted alkyl halide in anhydrous conditions. For example, analogous syntheses of phosphine oxides (e.g., diphenylvinylphosphine oxide) use precursors like 2-(diphenylphosphinyl)ethanol and phosphoric trichloride in the presence of triethylamine . Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., THF or toluene) to enhance yield. Monitor purity via TLC (Silica gel 60 F254 plates) and confirm using P NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- P NMR : To confirm the absence of oxidized byproducts (e.g., phosphine oxides) .

- FT-IR : Identify P–C and Si–O–C bonds (e.g., peaks at 1100–1050 cm for triethoxysilyl groups) .

- X-ray crystallography : For definitive structural confirmation (see Table 1 for crystallographic data in analogous compounds) .

- HPLC-MS : Detect trace impurities (<1%) using reverse-phase columns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N) at –20°C to prevent oxidation .

- Handling : Use glove boxes for air-sensitive steps. Wear PPE (nitrile gloves, goggles) to avoid skin/eye contact .

- Waste disposal : Neutralize with aqueous HO to oxidize residual phosphine before disposal .

Advanced Research Questions

Q. How can this compound be integrated into heterogeneous catalysis systems, and what experimental parameters influence its efficacy?

- Methodological Answer : The triethoxysilyl group enables covalent anchoring to silica supports for heterogeneous catalysis. Key steps:

- Functionalization : React with mesoporous silica (e.g., SBA-15) in toluene under reflux (24–48 hrs) .

- Metal coordination : Load with Pd(0) or Ru(II) precursors to form active catalytic sites .

- Performance testing : Compare turnover frequency (TOF) in model reactions (e.g., Suzuki coupling) under varying temperatures (25–100°C) and solvent systems (e.g., DMF vs. ethanol) .

Q. How do researchers resolve contradictions in reported catalytic activities of phosphine ligands with triethoxysilyl moieties?

- Methodological Answer : Discrepancies often arise from:

- Purity differences : Use P NMR to quantify ligand purity; even 5% oxide impurities can reduce catalytic efficiency .

- Support interactions : Conduct BET surface area analysis of silica supports to assess ligand loading homogeneity .

- Leaching tests : Perform ICP-MS on post-reaction solutions to rule out metal detachment .

Q. What strategies are effective for studying the hydrolytic stability of the triethoxysilyl group in aqueous or protic environments?

- Methodological Answer :

- Kinetic studies : Monitor Si–O–C bond cleavage via Si NMR in DO/THF mixtures at pH 3–10 .

- Accelerated aging : Expose the compound to 70°C/80% RH for 72 hrs and analyze degradation products using GC-MS .

- Stabilization methods : Introduce hydrophobic co-ligands (e.g., alkylphosphines) to shield the triethoxysilyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。